molecular formula C18H14N2 B8466051 9-(3-Aminophenyl)carbazole

9-(3-Aminophenyl)carbazole

Cat. No. B8466051
M. Wt: 258.3 g/mol
InChI Key: RIXBZDYAXPSEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09276217B2

Procedure details

8.5 g 9-(3-bromophenyl)-carbazole from step (1b) above, 0.12 g Pd2DBA3 0.11 g dicyclohexylphosphinebiphenyl and 50 mL dioxane were stirred in a glove box (N2). 9.2 g LiN[Si(Me)3]2 and a further 10 mL dioxane were added and the reaction brought to reflux overnight. The reaction was cooled and remove from the glove and water was added slowly. The pH of the aqueous layer was brought to 9 with carbonate and then the mixture was extracted with DCM. The DCM layer was separated and dried over magnesium sulfate then chromatographed on silica eluting with 1:1 ethylacetate:hexanes. The product elutes as a tan solution which on evaporation and addition of methanol produces a tan colored crystalline solid in ˜90% yield. 1-H nmr shows it to be the desired aniline product.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiN[Si(Me)3]2
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[N:12]([C:14]3[CH:15]=[C:16](Br)[CH:17]=[CH:18][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.N#N.[NH2:23]C1C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH:1]1[C:13]2[N:12]([C:14]3[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=3)[NH2:23])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=C(C=CC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0.12 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
LiN[Si(Me)3]2
Quantity
9.2 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
remove from the glove and water
ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
then chromatographed on silica eluting with 1:1 ethylacetate
CUSTOM
Type
CUSTOM
Details
The product elutes as a tan solution which on evaporation and addition of methanol
CUSTOM
Type
CUSTOM
Details
produces a tan colored crystalline solid in ˜90% yield

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.